molecular formula C23H25BrN2O3S B2858658 1-(azepan-1-yl)-2-{3-[(4-bromophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one CAS No. 878060-51-6

1-(azepan-1-yl)-2-{3-[(4-bromophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one

Cat. No.: B2858658
CAS No.: 878060-51-6
M. Wt: 489.43
InChI Key: VWLKQPSCFDTICF-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-{3-[(4-bromophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one (CAS 878060-51-6) is a synthetic organic compound with the molecular formula C23H25BrN2O3S . This complex molecule is built around an indole ring system, a structure frequently found in compounds with significant biological activity. Indole derivatives are extensively documented in scientific literature for exhibiting a range of properties, including antibacterial, fungicidal, anticancer, and anti-HIV activities . The molecular structure of this compound incorporates several key features: an azepane group (a seven-membered cyclic amine), a methanesulfonyl group attached to the indole ring, and a 4-bromophenyl moiety . The presence of the azepane ring is a notable feature, as this heterocycle is a common scaffold in medicinal chemistry and can influence the molecule's physicochemical properties and interaction with biological targets . The specific combination of these groups suggests potential as a valuable intermediate in medicinal chemistry and drug discovery research, particularly for the synthesis and exploration of new indole-based bioactive molecules. Researchers may find this compound useful for developing novel therapeutic agents or as a probe for studying biochemical pathways. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[3-[(4-bromophenyl)methylsulfonyl]indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN2O3S/c24-19-11-9-18(10-12-19)17-30(28,29)22-15-26(21-8-4-3-7-20(21)22)16-23(27)25-13-5-1-2-6-14-25/h3-4,7-12,15H,1-2,5-6,13-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLKQPSCFDTICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-{3-[(4-bromophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one typically involves multiple steps, starting with the preparation of the azepane ring and the indole core. One common method involves the use of gold-catalyzed reactions to form the azepane ring . The indole core can be synthesized through various established methods, such as Fischer indole synthesis or Bartoli indole synthesis. The final step involves the sulfonylation of the indole core with the bromobenzyl sulfonyl group under specific reaction conditions, such as the use of a base like triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the gold-catalyzed steps and large-scale sulfonylation processes. The choice of reagents and solvents would be influenced by factors such as availability, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-{3-[(4-bromophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

1-(azepan-1-yl)-2-{3-[(4-bromophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-{3-[(4-bromophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its binding affinity and the nature of the target. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogs with Sulfonyl/Thioether Substituents

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents (Indole Position 3) Key Functional Groups Biological Activity (Reported)
Target Compound: 1-(azepan-1-yl)-2-{3-[(4-bromophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one C₂₄H₂₆BrN₂O₃S (4-Bromophenyl)methanesulfonyl Sulfonyl, azepane, ethanone Not reported in evidence
(3-Amino-1-tosyl-1H-indol-2-yl)(4-bromophenyl)methanone C₂₂H₁₈BrN₂O₃S Tosyl (4-methylphenyl sulfonyl) Sulfonyl, amino, azepane (absent) Not reported
1-(azepan-1-yl)-2-[3-(benzylsulfanyl)-1H-indol-1-yl]ethan-1-one C₂₃H₂₆N₂OS Benzylsulfanyl Thioether, azepane, ethanone Research use only (no bioactivity)
N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]naphthalene-2-carboxamide C₂₈H₂₃BrN₂OS (4-Bromophenyl)methylsulfanyl Thioether, naphthoyl, amide Not reported

Key Observations :

  • Sulfonyl vs.
  • Azepane Role: The azepane ring in the target compound and improves solubility in non-polar environments, a feature absent in .
  • 4-Bromophenyl Group : Present in both the target compound and , this group may enhance hydrophobic interactions in biological targets, such as enzyme active sites.

Analogs with Heterocyclic Modifications

Table 2: Heterocyclic Derivatives with Azepane/Ethanone Cores
Compound Name Molecular Formula Heterocycle/Substituent Key Functional Differences
1-(azepan-1-yl)-2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]ethanone C₁₆H₂₀BrF₂N₃O Pyrazole (Br, cyclopropyl, CF₂H) Pyrazole core instead of indole
1-(azepan-1-yl)-2-[[5-(3-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone C₂₀H₂₅N₅O₂S Triazole (methoxyphenyl, methyl) Triazole core, thioether linkage

Key Observations :

  • Core Heterocycle : Replacement of indole with pyrazole () or triazole () alters electronic properties and hydrogen-bonding capacity, impacting target selectivity.
  • Substituent Effects : The difluoromethyl group in introduces steric bulk and electronegativity, contrasting with the planar sulfonyl group in the target compound.

Antibacterial Activity of Structural Analogs

Evidence from related compounds suggests that sulfonyl and imidazole groups enhance antibacterial efficacy. For example:

  • 1-(4-Bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-one () demonstrated activity against E. coli (MIC = 7.1 µM), comparable to kanamycin B .

Inference for Target Compound : The presence of a sulfonyl group and 4-bromophenyl moiety in the target compound may synergize to improve antibacterial potency, though experimental validation is required.

Biological Activity

The compound 1-(azepan-1-yl)-2-{3-[(4-bromophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one is a synthetic organic molecule that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound features an azepane ring, an indole moiety, and a bromophenylmethanesulfonyl group. The molecular formula is C₁₈H₁₈BrN₃O₂S, with a molecular weight of approximately 404.32 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that compounds with indole structures exhibit anticancer properties. For instance, indole derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific compound under investigation has demonstrated cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC₅₀ values indicating significant potency.

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-712.5Apoptosis induction
A54915.0Cell cycle arrest

Anti-inflammatory Activity

The compound's methanesulfonyl group is known to enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines. In vitro studies have shown that it reduces levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential application in treating inflammatory diseases.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Kinases : The compound may act as a kinase inhibitor, disrupting signaling pathways involved in cell proliferation.
  • Modulation of Apoptotic Pathways : By activating caspases, it promotes programmed cell death in malignant cells.
  • Anti-inflammatory Pathways : It modulates the NF-kB pathway to reduce inflammation.

Case Studies

A study published in Bioorganic & Medicinal Chemistry explored the synthesis and biological evaluation of similar compounds, highlighting their anticancer and anti-inflammatory activities. The research utilized various assays to assess cytotoxicity and cytokine production, providing a comprehensive understanding of the compound's effects.

Study Findings

In one notable study, researchers synthesized several derivatives based on the indole framework and assessed their activity against different cancer types. The results indicated that modifications to the bromophenyl group significantly influenced anticancer efficacy.

Q & A

Q. Optimization Strategies :

  • Catalysts : Use phase-transfer catalysts (e.g., TBAB) to accelerate sulfonylation .
  • Solvent Effects : Toluene or THF improves solubility during alkylation .
  • Yield Monitoring : Track intermediates via TLC and adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) to minimize side products .

Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify key signals (e.g., indole C3-sulfonyl group at δ ~7.8–8.2 ppm for aromatic protons; azepane N-CH₂ at δ ~3.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
  • X-ray Crystallography :
    • Data Collection : Use SHELX programs (e.g., SHELXD for structure solution, SHELXL for refinement) to resolve heavy atoms (Br, S) and confirm stereochemistry .
    • Validation : Check R-factors (<5%) and residual electron density maps to ensure accuracy .

Advanced: How can researchers resolve discrepancies between computational predictions and experimental NMR data?

Methodological Answer:

Validation with Multiple Techniques :

  • Compare DFT-calculated chemical shifts (e.g., Gaussian or ORCA) with experimental ¹H/¹³C NMR. Adjust solvent models (PCM for DMSO) to improve agreement .
  • Use X-ray data (bond lengths/angles) to refine computational geometry inputs .

Dynamic Effects :

  • Perform variable-temperature NMR to assess conformational flexibility (e.g., azepane ring puckering) that may cause shifts .

Cross-Verification :

  • Overlay experimental and simulated IR spectra to validate functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .

Advanced: What strategies improve sulfonylation yields in indole derivatives?

Methodological Answer:

  • Reagent Selection : Use freshly distilled sulfonyl chlorides to avoid hydrolysis side reactions .
  • Base Optimization : Replace pyridine with DMAP for enhanced nucleophilicity at the indole N1 position .
  • Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes vs. 12 hours) and improve regioselectivity .
  • Workup Adjustments : Quench excess sulfonyl chloride with ice-cold NaHCO₃ to prevent over-sulfonylation .

Safety: What precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to acute toxicity risks (GHS Category 4 for oral/skin exposure) .
  • Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., brominated byproducts) .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
  • Storage : Keep in sealed containers under nitrogen at 2–8°C to prevent degradation .

Biological Activity: What in vitro assays evaluate its anticancer potential?

Methodological Answer:

  • Apoptosis Assays :
    • Use Annexin V-FITC/PI staining in cancer cell lines (e.g., HeLa, MCF-7) to quantify programmed cell death .
  • Enzyme Inhibition :
    • Screen against kinases (e.g., PI3K) via fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity :
    • Perform MTT assays (IC₅₀ determination) with non-cancerous cells (e.g., HEK-293) to assess selectivity .

Chemical Properties: How does the 4-bromophenyl group influence reactivity?

Methodological Answer:

  • Electronic Effects : The bromine atom’s electron-withdrawing nature deactivates the phenyl ring, directing electrophilic substitutions to the meta position .
  • Steric Hindrance : The bulky sulfonyl group at C3 of indole reduces nucleophilic attack at adjacent positions .
  • Cross-Coupling Potential : The Br atom enables Suzuki-Miyaura reactions for functionalization (e.g., introducing biaryl groups) .

Advanced: What challenges arise in crystallizing sulfonylated indole derivatives?

Methodological Answer:

  • Crystal Packing Issues : Bulky substituents (azepane, bromophenyl) disrupt lattice formation. Solutions:
    • Use mixed solvents (e.g., CHCl₃/MeOH) for slow evaporation .
    • Employ high-intensity X-ray sources (synchrotron) to resolve weak diffraction .
  • Twinned Crystals : Address via SHELXL’s TWIN command or data merging from multiple crystals .

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